molecular formula C11H10N2O3 B2411380 Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2377033-44-6

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2411380
CAS RN: 2377033-44-6
M. Wt: 218.212
InChI Key: RNPVCQHQQMUTNJ-UHFFFAOYSA-N
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Description

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 218.21 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves several steps. A white precipitate forms during the acidification . The solid is then collected by filtration, washed with water, and dried in a vacuum oven .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, a solution of the compound in anhydrous THF was added to LAH at 0°C .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4°C .

Scientific Research Applications

Catalysis in Medicinal Chemistry Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is recognized for its role in the synthesis of complex heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These compounds are critical in medicinal and pharmaceutical industries due to their broad bioavailability and synthetic applications. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, are employed to synthesize these scaffolds, highlighting the compound's significance in developing lead molecules for medical applications (Parmar, Vala, & Patel, 2023).

Biomarker in Tobacco Research The compound's derivatives, specifically its pyridine structure, have been used as biomarkers in studying the effects of tobacco. The measurement of human urinary carcinogen metabolites, including derivatives of this compound, provides essential information about tobacco's relationship with cancer, showcasing its relevance in medical research and public health (Hecht, 2002).

Sensing Applications Pyridine derivatives, including this compound, play a significant role in chemosensing applications. They exhibit high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples. Their versatile biological activities, ranging from antibacterial to anticancer, further underline their importance in medicinal applications (Abu-Taweel et al., 2022).

Antibacterial Research Derivatives of this compound, such as triazole and triazole-containing hybrids, have shown promising antibacterial activity against Staphylococcus aureus. These compounds are recognized as potent inhibitors of various bacterial functions, indicating their potential in developing new antibacterial agents (Li & Zhang, 2021).

properties

IUPAC Name

ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVCQHQQMUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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